1-丁基吡唑-4-硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

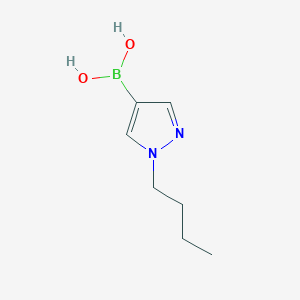

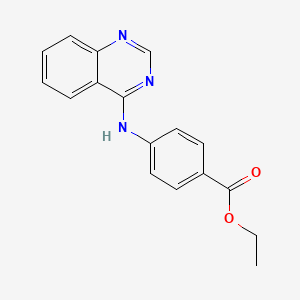

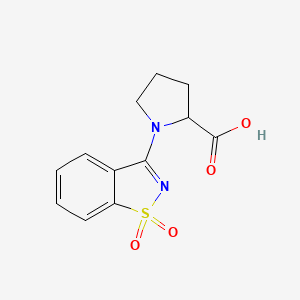

1-Butylpyrazole-4-boronic acid is a chemical compound with the molecular formula C7H13BN2O2 . It is used as a reagent in various chemical reactions .

Chemical Reactions Analysis

Boronic acid-based compounds, such as 1-Butylpyrazole-4-boronic acid, are known to participate in cis-diol conjugation, one of the best-studied reactions among reversible click reactions . Pyrazole derivatives can also undergo various reactions due to the nature of their substituent groups .

科学研究应用

Sensing Applications

Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, which leads to their utility in various sensing applications . These can be homogeneous assays or heterogeneous detection systems .

Organic Synthesis

Pyrazole structures act as both a directing and transforming group in organic synthesis. They are fundamental elements present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

Medicinal Chemistry

Boronic acids have been explored for their potential as drugs for a wide range of diseases due to their presence in therapeutic drugs like Bortezomib .

Agricultural Chemicals

Pyrazoles are known to exhibit diverse agricultural activities, which could imply that “1-Butylpyrazole-4-boronic acid” may find applications in the development of new agricultural chemicals .

Biological Imaging

Pyrazole derivatives have been used in metal organic frameworks (MOFs) for biological imaging purposes .

Environmental Monitoring

Similarly, pyrazole-based MOFs have applications in environmental monitoring, which could extend to “1-Butylpyrazole-4-boronic acid” given its pyrazole core .

未来方向

Pyrazole derivatives, including 1-Butylpyrazole-4-boronic acid, continue to be an area of interest in chemical research due to their diverse structural significance and biological activities . Future research directions may include the development of more efficient synthesis methods, exploration of new reactions, and investigation of their potential applications in various fields .

作用机制

Target of Action

1-Butylpyrazole-4-boronic acid is a derivative of pyrazole, a nitrogen-containing heterocycle . Pyrazole derivatives have been found to exhibit a wide range of biological activities and can be used to treat various diseases such as cancers, respiratory diseases, infections, and neurological diseases . .

Mode of Action

For instance, some pyrazole derivatives have been found to inhibit cytokine signal transduction via inhibition of JAK1 and JAK2, leading to antiproliferative and proapoptotic effects .

Biochemical Pathways

1-Butylpyrazole-4-boronic acid is a boronic acid derivative, which is commonly used in Suzuki-Miyaura (SM) cross-coupling reactions . In SM coupling, the boronic acid undergoes transmetalation with palladium, a process where the boronic acid transfers its organic group to palladium . This reaction is part of a larger biochemical pathway that leads to the formation of carbon-carbon bonds .

Pharmacokinetics

It’s worth noting that boronic acids, in general, are susceptible to oxidation, especially under aerobic conditions .

Result of Action

Given its potential use in sm coupling reactions, it can be inferred that it may play a role in the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis .

Action Environment

The action of 1-Butylpyrazole-4-boronic acid, like other boronic acids, can be influenced by environmental factors. For instance, boronic acids are highly susceptible to oxidation by peroxide-type oxidants, which can readily form in many ethereal solvents . Therefore, the action, efficacy, and stability of 1-Butylpyrazole-4-boronic acid can be significantly affected by the presence of oxidants in its environment .

属性

IUPAC Name |

(1-butylpyrazol-4-yl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BN2O2/c1-2-3-4-10-6-7(5-9-10)8(11)12/h5-6,11-12H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUJWRDQDMVDAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)CCCC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butylpyrazole-4-boronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)

![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2953038.png)

![4-isopropoxy-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2953046.png)

![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2953047.png)

![7-oxo-N-phenyl-12-sulfanylidene-5,11-dithia-1,8-diazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-10-carboxamide](/img/structure/B2953058.png)